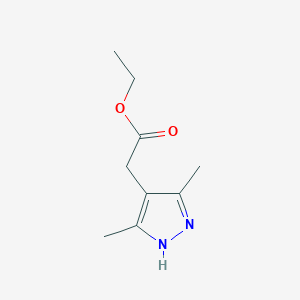

ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a variety of biological targets .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Related compounds have been found to influence a variety of biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Applications De Recherche Scientifique

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

- Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate

Uniqueness

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ethyl ester group also provides a handle for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Activité Biologique

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring which is crucial for its biological activity. The presence of the ethyl ester group enhances its solubility and reactivity, making it a suitable candidate for various pharmacological applications.

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : this compound exhibits promising antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of pathogens, suggesting its potential use in treating infections .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways. It has shown effectiveness in reducing inflammation in vitro, which could be beneficial for conditions like arthritis or other inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, it has been tested against glioma cells with promising results indicating potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : It could interact with receptors that play a role in cell signaling pathways associated with inflammation and tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anti-inflammatory | Reduces inflammation in vitro | |

| Anticancer | Cytotoxic effects on glioma cells |

Case Studies

- Antimicrobial Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

- Anti-inflammatory Research : In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism involving modulation of immune responses.

- Cytotoxicity Assay : Testing on glioma cell lines revealed an IC50 value of approximately 20 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics like cisplatin .

Propriétés

IUPAC Name |

ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6(2)10-11-7(8)3/h4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIOGABHUHXMNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NN=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.